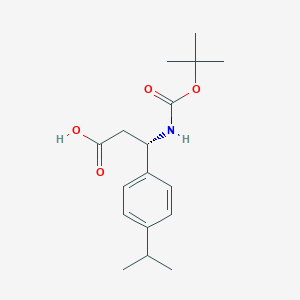

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4-isopropylphenyl substituent at the β-position, and a carboxylic acid group. The (S)-configuration at the chiral center ensures stereochemical specificity, critical for biological interactions and synthetic applications. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, anticancer agents, and PROTACs (Proteolysis-Targeting Chimeras) .

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid |

InChI |

InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

InChI Key |

ZLUXRQGEUCGUFS-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid typically involves three key stages:

- Amino Group Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino functionality to prevent side reactions during subsequent steps.

- Introduction of the 4-Isopropylphenyl Substituent: Incorporation of the substituted phenyl group, often via palladium-catalyzed cross-coupling or Friedel-Crafts alkylation strategies.

- Coupling and Final Functionalization: Assembly of the protected amino acid framework, followed by purification and characterization.

The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an aprotic solvent like acetonitrile. This step ensures the amino group is protected for further synthetic manipulations.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Amino Protection | Di-tert-butyl dicarbonate, NaOH or DMAP, acetonitrile | Boc protection of amino group | Room temperature, 2–24 hours reaction |

| 4-Isopropylphenyl Introduction | Palladium-catalyzed Suzuki coupling or Friedel-Crafts alkylation | Attach 4-isopropylphenyl substituent | Requires aryl halide and boronic acid or alkylation agent |

| Coupling | Carbodiimide reagents (e.g., DCC), DMAP, dichloromethane | Formation of amino acid backbone | Optimize solvent polarity and stoichiometry |

| Deprotection (if needed) | Trifluoroacetic acid (TFA) or hydrochloric acid | Removal of Boc group | Followed by purification (HPLC) |

Industrial Scale Considerations

Industrial synthesis adapts these methods with optimization for:

- Yield and Purity: Use of automated reactors and continuous flow systems.

- Reaction Control: Precise temperature and stoichiometry control to minimize side products.

- Safety: Handling of reagents like carbodiimides and strong acids under controlled conditions.

These adaptations ensure consistent product quality for pharmaceutical or specialty chemical applications.

Reaction Types and Transformations

Oxidation

- The tert-butoxycarbonyl group can be susceptible to oxidation, leading to carbonyl derivatives.

- Common oxidizing agents: potassium permanganate, chromium trioxide.

- Oxidation is usually controlled to avoid degradation of the amino acid moiety.

Reduction

- The aromatic substituent (e.g., 4-isopropylphenyl) can be reduced under strong hydride conditions.

- Reagents: lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Reduction can convert aromatic substituents to corresponding phenyl derivatives or alcohols, depending on conditions.

Substitution

- Boc group removal under acidic conditions (TFA or HCl) exposes the free amino group.

- The free amino group can undergo nucleophilic substitution to introduce other functional groups.

- This step is critical for further derivatization or conjugation in drug synthesis.

Optimization Strategies

| Parameter | Optimization Approach | Effect on Synthesis |

|---|---|---|

| Solvent Polarity | Use of dichloromethane, acetonitrile, or THF | Influences reaction rate and selectivity |

| Reaction Time | 2–24 hours depending on step | Balances conversion vs. side product formation |

| Stoichiometric Ratios | Slight excess of coupling agents (e.g., 1:1.2 DCC) | Minimizes unreacted starting materials |

| Temperature | Room temperature or mild heating | Controls reaction kinetics and product stability |

| Catalyst Loading | Optimized palladium catalyst amounts for coupling | Enhances yield and reduces impurities |

Analytical Characterization

| Technique | Purpose | Typical Data/Outcome |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm Boc protection, aromatic substitution, stereochemistry | ¹H NMR signals for Boc tert-butyl group (~1.4 ppm), aromatic protons, and chiral center |

| High-Performance Liquid Chromatography (HPLC) | Assess purity (>95%) | C18 reverse-phase column with acetonitrile/water gradient |

| Mass Spectrometry (HRMS) | Confirm molecular weight | Molecular ion peak consistent with formula |

| X-ray Crystallography | Determine 3D structure and stereochemistry | Resolves steric effects of Boc and isopropyl groups |

Comparative Notes on Structural Analogs

The 4-isopropylphenyl variant shares synthetic routes with the 4-fluorophenyl analog, which is more commonly studied. The substitution of fluorine with isopropyl affects hydrophobicity and steric bulk, which may require minor adjustments in coupling conditions or purification protocols. However, the Boc protection and core amino acid synthesis remain consistent.

Summary Table: Preparation Overview

| Aspect | Details |

|---|---|

| Starting Materials | Amino acid precursor, di-tert-butyl dicarbonate, 4-isopropylphenyl halide/boronic acid |

| Key Reactions | Boc protection, Suzuki coupling/Friedel-Crafts alkylation, carbodiimide coupling |

| Common Reagents | Boc2O, NaOH/DMAP, Pd catalyst, DCC, TFA |

| Reaction Conditions | Room temperature, aprotic solvents, 2–24 hours |

| Purification Methods | HPLC, recrystallization |

| Characterization Techniques | NMR, HPLC, HRMS, X-ray crystallography |

| Industrial Adaptations | Automated reactors, continuous flow, optimized stoichiometry |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can be performed on the carbonyl group of the propanoic acid moiety to yield alcohol derivatives.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Oxidation: Alcohols or ketones.

Reduction: Alcohol derivatives.

Substitution: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex peptides and proteins.

- Employed in the development of novel catalysts and ligands for asymmetric synthesis.

Biology:

- Utilized in the study of enzyme-substrate interactions and protein folding.

- Serves as a building block for the synthesis of biologically active peptides.

Medicine:

- Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

- Acts as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

Industry:

- Applied in the production of specialty chemicals and advanced materials.

- Used in the formulation of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Enzymes: The amino acid moiety can interact with active sites of enzymes, influencing their catalytic activity.

Modulating Receptor Activity: The compound can bind to receptors on cell surfaces, altering signal transduction pathways.

Inhibiting Protein-Protein Interactions: By mimicking natural substrates, the compound can disrupt protein-protein interactions, affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-isopropylphenyl group distinguishes the target compound from analogs with different para-substituents. Key comparisons include:

Key Findings :

- Electron-withdrawing groups (e.g., -F, -Br) increase acidity of the carboxylic acid (pKa ~2.5–3.0), enhancing solubility in aqueous buffers .

- Bulky substituents (e.g., -isopropyl, -allyloxy) improve lipophilicity (LogP ~3.5–4.0), favoring blood-brain barrier penetration .

- Reactive handles (e.g., -N₃, -I) enable post-synthetic modifications, such as bioconjugation or radiopharmaceutical synthesis .

Example Syntheses :

- 4-Isopropylphenyl variant : Requires Suzuki-Miyaura coupling or direct alkylation of phenyl precursors, with yields ~60–75% .

- 4-Fluorophenyl variant : Synthesized via LiOH-mediated hydrolysis in THF/water, achieving 69–89% yield without chromatography .

- 4-Azidophenyl variant : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields ~73% after column purification .

Challenges :

Physicochemical Properties

| Property | 4-Isopropylphenyl | 4-Fluorophenyl | 4-Azidophenyl |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.34 | 285.29 | 296.28 |

| LogP (Predicted) | 3.8 | 2.1 | 1.9 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.45 | 0.32 |

| Melting Point (°C) | 180–185 | 165–170 | 155–160 |

Notes:

Q & A

Q. What are the standard protocols for synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid?

- Methodological Answer : Synthesis typically involves Boc protection of the amine group, followed by coupling reactions. For example, analogous compounds are synthesized via base-catalyzed hydrolysis (e.g., LiOH in THF/water mixtures) and purified using liquid-liquid extraction (e.g., ethyl acetate/water) and chromatography (silica gel columns or preparative HPLC) . Key steps include:

- Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine as a base .

- Acidification : Adjusting pH to ~6 for protonation of the carboxylic acid .

- Purification : Use of preparative HPLC with phenyl columns or silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. How is the enantiomeric purity of this compound validated?

- Methodological Answer : Enantiomeric purity is confirmed using:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., XBridge phenyl columns) .

- Optical Rotation : Measures specific rotation ([α]D) to compare with literature values for the (S)-enantiomer .

- NMR with Chiral Shift Reagents : Lanthanide complexes (e.g., Eu(hfc)₃) induce distinct shifts for enantiomers .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : Applications include:

- Peptide Synthesis : Boc group protects amines during solid-phase peptide synthesis (SPPS), enabling controlled deprotection .

- Enzyme Inhibition Studies : Used to probe active sites of enzymes interacting with aromatic amino acid derivatives (e.g., tyrosine kinases) .

- Drug Candidate Synthesis : Serves as a chiral building block for pharmaceuticals targeting receptors with steric or electronic preferences for the 4-isopropylphenyl group .

Advanced Research Questions

Q. How can reaction yields and stereochemical integrity be optimized during synthesis?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes racemization in coupling steps .

- Temperature Control : Low temperatures (0–5°C) reduce side reactions during Boc protection .

- Catalyst Use : DMAP accelerates coupling reactions (e.g., DCC-mediated amide bond formation) .

- Reaction Monitoring : TLC or LC-MS tracks progress to terminate reactions at optimal conversion .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from differences in assay conditions or impurity profiles. Resolve by:

- Comparative Bioassays : Test the compound and its analogs under standardized conditions (e.g., fixed pH, temperature) .

- Structural Analogs Analysis : Compare activity of derivatives with varying substituents (e.g., 4-chlorophenyl vs. 4-isopropylphenyl) to identify critical functional groups .

- Computational Modeling : Molecular docking studies predict binding modes to enzymes/receptors, clarifying structure-activity relationships .

Q. What strategies improve metabolic stability in derivatives of this compound?

- Methodological Answer : Modify the structure to resist enzymatic degradation:

- Introduce Fluorine : Replace hydrogen with fluorine at metabolically labile positions (e.g., para-substitution on phenyl groups) to block oxidation .

- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or trifluoromethyl groups to enhance steric hindrance without sacrificing lipophilicity .

- Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to improve cell permeability, with in vivo hydrolysis releasing the active form .

Q. How can researchers confirm structural integrity post-synthesis?

- Methodological Answer : Use multimodal characterization:

- LC-MS (ES) : Verifies molecular weight and purity (>95% by area under the curve) .

- 1H/13C NMR : Assign peaks to confirm stereochemistry (e.g., coupling constants for chiral centers) and functional groups (e.g., Boc tert-butyl at δ 1.4 ppm) .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.